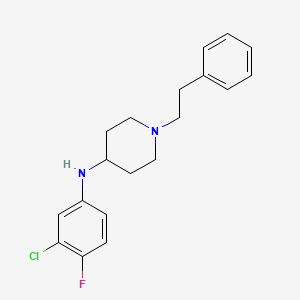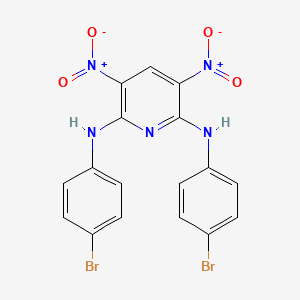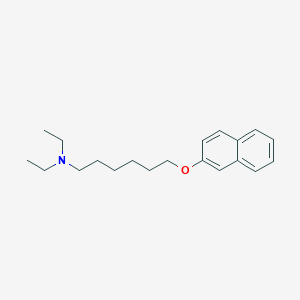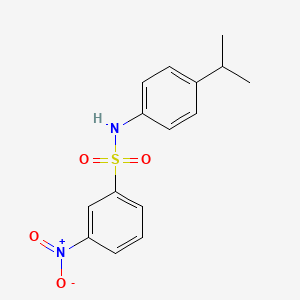
N-(3-chloro-4-fluorophenyl)-1-(2-phenylethyl)-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-1-(2-phenylethyl)-4-piperidinamine is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-1-(2-phenylethyl)-4-piperidinamine has shown potential applications in medicinal chemistry. It has been studied for its anti-inflammatory, analgesic, and antidepressant properties. The compound has also been evaluated for its potential use in the treatment of various neurological disorders such as Parkinson's disease and Alzheimer's disease.
作用機序
The exact mechanism of action of N-(3-chloro-4-fluorophenyl)-1-(2-phenylethyl)-4-piperidinamine is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine. The compound may also inhibit the activity of certain enzymes and receptors involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chloro-4-fluorophenyl)-1-(2-phenylethyl)-4-piperidinamine has anti-inflammatory and analgesic effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammation. The compound has also been shown to increase the pain threshold in animal models of pain. In addition, N-(3-chloro-4-fluorophenyl)-1-(2-phenylethyl)-4-piperidinamine has been studied for its potential antidepressant effects.
実験室実験の利点と制限
One advantage of using N-(3-chloro-4-fluorophenyl)-1-(2-phenylethyl)-4-piperidinamine in lab experiments is its potential to target multiple pathways involved in various diseases. This makes it a promising candidate for the development of new drugs. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in drug development.
将来の方向性
There are several future directions for the study of N-(3-chloro-4-fluorophenyl)-1-(2-phenylethyl)-4-piperidinamine. One direction is to further investigate its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify potential drug targets.
合成法
The synthesis of N-(3-chloro-4-fluorophenyl)-1-(2-phenylethyl)-4-piperidinamine involves the reaction of 3-chloro-4-fluoroaniline and 2-phenylethylamine with piperidine in the presence of a catalyst. The reaction takes place in a solvent under controlled temperature and pressure conditions. The yield of the compound can be improved by optimizing the reaction parameters.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-(2-phenylethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN2/c20-18-14-17(6-7-19(18)21)22-16-9-12-23(13-10-16)11-8-15-4-2-1-3-5-15/h1-7,14,16,22H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHHGCIMHLRNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC(=C(C=C2)F)Cl)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-fluorophenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5162803.png)


![N-(2,4-dimethoxyphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5162821.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5162826.png)
![6-(4-ethoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5162842.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B5162856.png)
![5-{[benzyl(methyl)amino]methyl}-N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5162872.png)

![ethyl 4-[({[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5162885.png)
![phenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5162893.png)
![5,7-dimethyl-2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5162899.png)
![7-(3,4-difluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5162913.png)